molecular formula C13H14N2O4 B2980334 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione CAS No. 921447-03-2

3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B2980334
CAS No.: 921447-03-2
M. Wt: 262.265
InChI Key: YPOQKORTPVXNLR-UHFFFAOYSA-N
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Description

3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a phenyl group and a hydroxyethoxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the phenyl derivative. The phenyl group is first functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction. Subsequently, the pyrrole ring is constructed using a cyclization reaction, often involving a diketone precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of hydroxylamines or amines.

  • Substitution: : The hydroxyethoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as halides (Cl, Br, I) and alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: : Hydroxylamines, amines, and other reduced forms.

  • Substitution: : Halogenated phenyl derivatives and alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and as a probe to investigate cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system and the intended use of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethoxy)phenol: : Similar structure but lacks the pyrrole ring.

  • 1-Methyl-1H-pyrrole-2,5-dione: : Similar pyrrole ring but lacks the phenyl and hydroxyethoxy groups.

  • 2-Hydroxyethoxy-substituted phenylamines: : Similar hydroxyethoxy group but different core structure.

Uniqueness

The uniqueness of 3-((3-(2-hydroxyethoxy)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione lies in its combination of the pyrrole ring, phenyl group, and hydroxyethoxy group. This combination provides a balance of reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

3-[3-(2-hydroxyethoxy)anilino]-1-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-12(17)8-11(13(15)18)14-9-3-2-4-10(7-9)19-6-5-16/h2-4,7-8,14,16H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOQKORTPVXNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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